

Thalidomide-O-C2-Br: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Thalidomide-O-C2-Br	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C2-Br is a specialized chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the core structure of thalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-carbon linker with a terminal bromine atom. This functionalized molecule serves as a critical building block, enabling the covalent attachment of a ligand for a target protein of interest (POI). The resulting PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the selective degradation of the target protein. This technical guide provides an in-depth overview of the basic properties, mechanism of action, and relevant experimental protocols associated with the thalidomide core of molecules like **Thalidomide-O-C2-Br**.

Core Component: Thalidomide

The foundational component of **Thalidomide-O-C2-Br** is thalidomide. Understanding its properties is crucial for its application in PROTAC technology.

Physicochemical Properties of Thalidomide



Property	Value	Reference
Molecular Formula	C13H10N2O4	
Molecular Weight	258.23 g/mol	[1]
Melting Point	269-271 °C	[2]
Water Solubility	<0.1 g/100 mL at 22 °C	
Appearance	White crystalline powder	[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

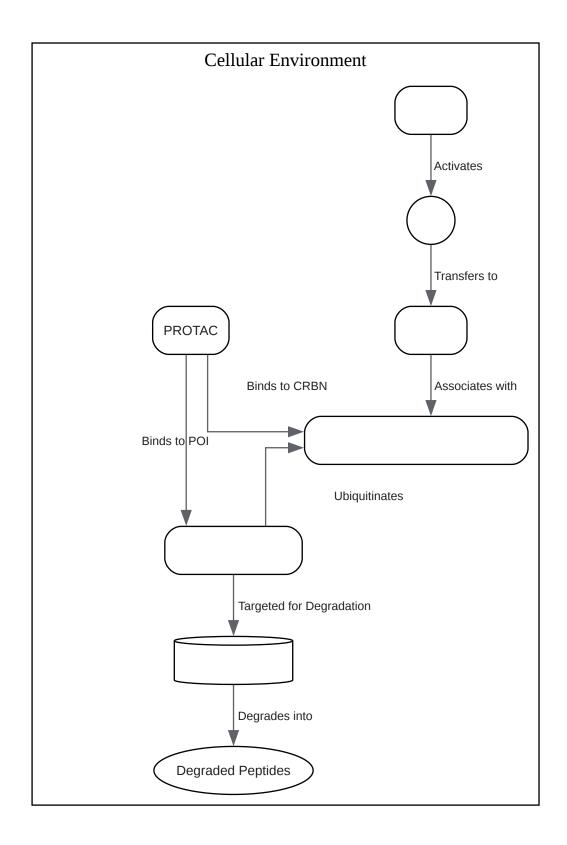
Thalidomide and its derivatives function as "molecular glues" that modulate the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][5][6] This complex is a key component of the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.

The process, as leveraged by a thalidomide-based PROTAC, involves several key steps:

- Binding to Cereblon (CRBN): The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7]
- Formation of a Ternary Complex: The other end of the PROTAC, which contains a ligand for a specific protein of interest (POI), simultaneously binds to that target protein. This brings the POI into close proximity with the E3 ligase complex, forming a ternary complex (POI-PROTAC-CRBN).
- Ubiquitination of the Target Protein: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.

 [8]
- Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by
 the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller
 peptides.[9][10][11] The PROTAC molecule itself is not degraded and can continue to
 facilitate the degradation of more target protein molecules.





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Figure 1. Mechanism of Action of a Thalidomide-Based PROTAC.



Experimental Protocols General Synthesis of a Thalidomide-Based PROTAC from Thalidomide-O-C2-Br

This protocol describes a general method for conjugating a POI ligand (containing a nucleophilic group, e.g., an amine or thiol) to **Thalidomide-O-C2-Br**.

Materials:

- Thalidomide-O-C2-Br
- POI ligand with a nucleophilic handle (e.g., amine, thiol)
- Anhydrous N,N-Dimethylformamide (DMF)
- A non-nucleophilic base (e.g., Diisopropylethylamine DIPEA)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Reaction vessel
- Stirring apparatus
- Purification system (e.g., HPLC)

Procedure:

- Dissolve the POI ligand in anhydrous DMF in a reaction vessel under an inert atmosphere.
- Add DIPEA to the solution (typically 2-3 equivalents).
- In a separate vessel, dissolve Thalidomide-O-C2-Br in a minimal amount of anhydrous DMF.
- Slowly add the **Thalidomide-O-C2-Br** solution to the POI ligand solution.
- Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).



- Upon completion, quench the reaction with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
- Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).



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